molecular formula C7H6F3NO B3430388 4-(Difluoromethoxy)-3-fluoroaniline CAS No. 83190-01-6

4-(Difluoromethoxy)-3-fluoroaniline

Cat. No.: B3430388
CAS No.: 83190-01-6
M. Wt: 177.12 g/mol
InChI Key: DOGBVIAOAPGSKZ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-fluoroaniline is a fluorinated aromatic amine with the molecular formula C₇H₆F₃N₂O. It features a benzene ring substituted with an amino group (-NH₂), a difluoromethoxy group (-OCF₂H) at the para position, and a fluorine atom at the meta position (Figure 1). This trifunctional structure enhances its lipophilicity, metabolic stability, and electronic properties, making it a critical intermediate in medicinal chemistry. Notably, it serves as a precursor for synthesizing phosphodiesterase-4 (PDE4) inhibitors like roflumilast, a therapeutic agent for chronic obstructive pulmonary disease (COPD) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGBVIAOAPGSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83190-01-6
Record name 4-(difluoromethoxy)-3-fluoroaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(Difluoromethoxy)-3-fluoroaniline typically involves a multi-step synthetic process. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. Finally, the nitro group is reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically target the nitro group in intermediates to form the amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or difluoromethoxy groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrazine (N2H4) and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

4-(Difluoromethoxy)-3-fluoroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation (EMT) process induced by transforming growth factor-beta1 (TGF-β1) in A549 cells. This inhibition is achieved through the reduction of Smad2/3 phosphorylation levels, which plays a crucial role in the EMT process .

Comparison with Similar Compounds

2-(Difluoromethoxy)-3-fluoroaniline

  • Structure : Differs in the position of the difluoromethoxy group (ortho instead of para).
  • Impact: The ortho-substituted isomer exhibits reduced steric hindrance but lower metabolic stability due to proximity to the amino group. This positional change alters its pharmacokinetic profile and biological target interactions .

4-Difluoromethoxy-2-fluoroaniline

  • Structure : Fluorine at the ortho position and difluoromethoxy at para.
  • Impact : The altered substitution pattern reduces lipophilicity (logP ≈ 2.1 vs. 2.5 for the target compound) and shifts reactivity in electrophilic substitution reactions .

Functional Group Replacements

4-(Trifluoromethoxy)aniline

  • Structure : Replaces -OCF₂H with -OCF₃.
  • Impact: The trifluoromethoxy group increases electron-withdrawing effects, enhancing oxidative stability but reducing nucleophilic aromatic substitution rates.

4-Chloro-5-(difluoromethoxy)-2-fluoroaniline

  • Structure : Adds a chlorine substituent at the meta position.
  • Impact : Chlorine’s larger atomic radius and polarizability improve halogen bonding with biological targets, increasing antimicrobial potency (MIC = 8 µg/mL vs. 16 µg/mL for the target compound) but introducing higher toxicity (LD₅₀ = 120 mg/kg vs. 250 mg/kg) .

Core Scaffold Modifications

(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine Hydrochloride

  • Structure : Pyridine ring replaces benzene, with a methanamine side chain.
  • Impact : The nitrogen-containing heterocycle enhances solubility in aqueous media (25 mg/mL vs. 8 mg/mL for the target compound) and alters binding affinity to kinase enzymes, making it a candidate for kinase inhibitor development .

Data Sources :

Physicochemical and Reactivity Differences

  • Solubility : The target compound’s solubility in PBS (pH 7.4) is pH-dependent, ranging from 8 mg/mL (pH 7.4) to 22 mg/mL (pH 5.0). In contrast, 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline shows lower solubility (4 mg/mL at pH 7.4) due to increased hydrophobicity .
  • Synthetic Reactivity: The amino group in 4-(Difluoromethoxy)-3-fluoroaniline undergoes regioselective acetylation 30% faster than its 2-substituted isomer due to reduced steric hindrance .

Biological Activity

4-(Difluoromethoxy)-3-fluoroaniline is an organic compound with significant implications in medicinal chemistry and molecular biology. Its unique structure, characterized by a difluoromethoxy group and a fluoro substituent on an aniline backbone, enhances its biological activity, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C7H6F3N2O
  • CAS Number : 83190-01-6

This compound's lipophilicity is influenced by the difluoromethoxy group, which affects its interactions with biological systems and enhances its potential as a pharmacophore.

Research indicates that this compound exhibits biological activity primarily through the modulation of signaling pathways and protein interactions. It has been shown to inhibit the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) in A549 lung epithelial cells. This inhibition is associated with:

  • Decreased Expression of Proteins :
    • α-SMA (alpha-smooth muscle actin)
    • Vimentin
    • Collagen I
  • Increased Expression of E-Cadherin : E-cadherin is crucial for maintaining epithelial integrity.
  • Reduced Phosphorylation Levels : The treatment significantly reduced Smad2/3 phosphorylation levels, which are critical mediators in TGF-β signaling pathways.

Applications in Medicinal Chemistry

This compound serves as a precursor for synthesizing phosphodiesterase-4 (PDE4) inhibitors, such as roflumilast, which is used in treating chronic obstructive pulmonary disease (COPD). Its role in drug development highlights its potential as a therapeutic agent targeting inflammatory pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and potential applications of compounds related to this compound:

Compound NameFluorine GroupsDifluoromethoxy GroupUnique Features
This compound 3YesEnhanced lipophilicity and potential bioactivity
3-Fluoroaniline1NoSimpler structure, less reactivity
4-Difluoromethoxy-2-fluoroaniline2YesDifferent substitution pattern
4-Fluoroaniline1NoBasic structure without fluorinated enhancements

This comparison illustrates the unique aspects of this compound, particularly its multifunctional character that could be optimized for specific therapeutic applications.

Study on Pulmonary Fibrosis

A study conducted using A549 cells demonstrated that treatment with this compound effectively inhibited EMT, suggesting its potential utility in treating pulmonary fibrosis. The results indicated that the compound could be a promising candidate for further research in fibrotic diseases due to its ability to modulate key signaling pathways involved in fibrosis progression.

Enzyme Interaction Studies

Preliminary investigations into the interactions of fluorinated compounds, including this compound, suggest that these compounds can alter enzyme activity and receptor binding due to their unique electronic properties. Such interactions may provide insights into optimizing this compound for therapeutic use or environmental safety assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Difluoromethoxy)-3-fluoroaniline
Reactant of Route 2
Reactant of Route 2
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